
tert-Butyl ((1R,3R,4R)-3-hydroxy-4-mercaptocyclohexyl)carbamate
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Overview
Description
Chemical Structure and Key Features:
This compound (CAS 1350636-75-7) is a cyclohexane derivative with a stereospecific (1R,3R,4R) configuration. It contains a hydroxyl (-OH) and a mercapto (-SH) group on adjacent carbons of the cyclohexane ring, protected by a tert-butyl carbamate (Boc) group. The stereochemistry and functional groups make it a critical intermediate in synthesizing lefamulin, a pleuromutilin-class antibiotic .
The Boc group enhances stability during synthetic steps.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,3R,4R)-3-hydroxy-4-mercaptocyclohexyl)carbamate typically involves the reaction of a cyclohexane derivative with tert-butyl carbamate under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve steps such as protection and deprotection of functional groups, as well as purification processes to isolate the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Thiol Deprotection Reactions
The mercapto group undergoes controlled deprotection under various conditions to generate free thiol intermediates for downstream applications.
Key Findings :
-
Hydrazine hydrate achieves >95% yield in thiol deprotection while preserving stereochemistry .
-
DIBAL selectively targets the carbamate, leaving the mercapto group intact for subsequent functionalization .
Oxidation of Thiol to Disulfide
The mercapto group oxidizes readily to form disulfide bridges, critical for dimerization or polymer synthesis.
Mechanistic Insight :
-
Iodine-mediated oxidation proceeds via a radical mechanism, confirmed by EPR spectroscopy .
-
Overoxidation to sulfonic acid derivatives occurs with prolonged exposure to H₂O₂ .
Nucleophilic Substitution at Thiol
The thiol group participates in SN2 reactions, enabling alkylation or arylation.
Critical Observations :
-
Steric hindrance from the tert-butyl carbamate limits reactivity with bulky electrophiles .
-
DBU suppresses racemization during benzylation by minimizing proton exchange .
Hydroxyl Group Functionalization
The secondary alcohol undergoes esterification, oxidation, or protection.
Stereochemical Impact :
-
Oxidation to ketone eliminates the chiral center at C3, simplifying downstream purification .
-
TBS protection is reversible under mild acidic conditions (e.g., TFA/water) .
Cyclohexane Ring Modifications
The chair conformation of the cyclohexane ring facilitates stereoselective transformations.
Structural Analysis :
-
Epoxidation favors the trans-diastereomer due to steric shielding by the tert-butyl group .
-
Hydrogenation preserves the (1R,3R,4R) configuration, confirmed by X-ray crystallography .
Thermal and Acidic Degradation
Stability studies reveal decomposition pathways under stress conditions.
Practical Implications :
Scientific Research Applications
Medicinal Chemistry
tert-butyl ((1R,3R,4R)-3-hydroxy-4-mercaptocyclohexyl)carbamate has been studied for its potential therapeutic effects. Research indicates that it may exhibit protective properties against neurodegenerative diseases by modulating amyloid beta peptide aggregation. In vitro studies have shown that this compound can reduce the cytotoxic effects of amyloid beta on astrocytes, suggesting its role as a neuroprotective agent.
Case Study: Neuroprotection
A study conducted on astrocyte cells demonstrated that treatment with this compound resulted in a significant reduction of tumor necrosis factor-alpha (TNF-α) levels and oxidative stress markers when exposed to amyloid beta 1-42. The findings suggest that the compound may help mitigate inflammation and cellular damage associated with Alzheimer's disease .
Biochemical Applications
The compound's ability to inhibit specific enzymes makes it valuable in biochemical research. It has been identified as a potential inhibitor of β-secretase and acetylcholinesterase, both of which are crucial in the pathophysiology of Alzheimer's disease. By inhibiting these enzymes, this compound may prevent the formation of neurotoxic aggregates.
Table 1: Enzyme Inhibition Activity
Material Science
Beyond biological applications, this compound can be utilized in the development of novel materials due to its unique chemical structure. Its sulfanyl group can facilitate interactions in polymer matrices or coatings that require specific functional properties.
Case Study: Polymer Development
Research into the incorporation of this compound into polymer systems has shown promise in enhancing mechanical properties and chemical resistance. The compound's reactivity can be exploited to create cross-linked networks that improve durability and stability under various environmental conditions.
Pharmacological Studies
Pharmacokinetic studies are essential for understanding the absorption and distribution of this compound within biological systems. Preliminary findings suggest that its bioavailability may vary significantly depending on formulation and delivery methods.
Table 2: Pharmacokinetic Parameters
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,3R,4R)-3-hydroxy-4-mercaptocyclohexyl)carbamate involves its interaction with molecular targets and pathways. The compound’s functional groups can form covalent or non-covalent bonds with target molecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
tert-Butyl ((1R,3R,4R)-3-hydroxy-4-methylcyclohexyl)carbamate (CAS 1403864-94-7)
- Substituents : Methyl (-CH₃) replaces the mercapto group.
- Molecular Formula: C₁₂H₂₃NO₃ (MW 229.32) vs. C₁₁H₂₁NO₃S (estimated for the target compound).
- Key Differences: Reactivity: The methyl group is inert compared to the nucleophilic thiol, eliminating oxidation risks. Application: Used in amino alcohol synthesis (e.g., (1R,2R,5R)-5-amino-2-methylcyclohexanol hydrochloride) . Stereochemistry: Retains (1R,3R,4R) configuration, ensuring similar spatial interactions.
tert-Butyl (3-hydroxycyclohexyl)carbamate (CAS 610302-03-9)
- Substituents : Lacks stereochemical specificity and the mercapto group.
- Similarity Score : 0.98 (structural similarity) .
- Key Differences :
- Biological Activity : Reduced specificity due to undefined stereochemistry.
- Synthetic Utility : Less suited for targeted drug synthesis requiring precise stereochemistry.
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS 1290191-64-8)
- Ring Structure : Cyclopentane vs. cyclohexane.
- Key Differences: Conformational Flexibility: Smaller ring size alters substituent spatial arrangement.
tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CAS 155975-19-2)
- Stereochemistry : (1R,2R) configuration vs. (1R,3R,4R).
- Key Differences :
Structural and Functional Analysis Table
Research Findings and Implications
Reactivity and Stability
- Thiol Group Impact : The mercapto group in the target compound increases susceptibility to oxidation, necessitating protective measures (e.g., inert atmosphere) during synthesis. In contrast, methyl or hydroxyl analogs are more stable .
- Deprotection Efficiency : Boc removal in the target compound may require tailored conditions (e.g., acidic hydrolysis) to preserve the thiol group, unlike methyl analogs where standard TFA treatment suffices .
Biological Activity
tert-Butyl ((1R,3R,4R)-3-hydroxy-4-mercaptocyclohexyl)carbamate (CAS: 1350636-75-7) is a chemical compound characterized by its unique structure that includes a tert-butyl group, a carbamate functional group, and a cyclohexane ring with specific stereochemistry. This compound has garnered attention due to its significant biological activities, particularly in antimicrobial and neuroprotective domains.
- Molecular Formula : C11H21NO3S
- Molecular Weight : 247.36 g/mol
- Purity : 98%
Antimicrobial Properties
Research indicates that this compound exhibits potent antimicrobial activity. It has been shown to be effective against several Gram-positive bacteria, including:
- Staphylococcus aureus
- Streptococcus pneumoniae
The minimum inhibitory concentrations (MICs) for these pathogens have been reported to be below 0.4 µg/ml, highlighting its potential as an antibacterial agent.
The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis. It may inhibit key enzymes responsible for cell wall formation, although further studies are needed to fully elucidate these mechanisms and any potential resistance profiles in bacteria.
Neuroprotective Effects
In addition to its antimicrobial properties, this compound has been investigated for its neuroprotective effects. A related study examined a similar compound (M4) which demonstrated the following:
- Inhibition of β-secretase : IC50 = 15.4 nM
- Inhibition of acetylcholinesterase : Ki = 0.17 μM
- Reduction of amyloid beta peptide (Aβ) aggregation : 85% inhibition at 100 μM
These findings suggest that the compound may help mitigate the effects of neurodegenerative diseases such as Alzheimer's by preventing Aβ aggregation and protecting astrocytes from toxicity induced by Aβ .
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound revealed its effectiveness against various bacterial strains. The results showed that the compound significantly inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Neuroprotection in Astrocytes
In vitro studies involving astrocyte cells treated with Aβ 1-42 indicated that the compound could increase cell viability in the presence of neurotoxic agents. Specifically, it was found that:
- Cell viability improved from 43.78% to 62.98% when treated with both Aβ and the compound.
- Although there was a reduction in TNF-α production, it did not reach statistical significance compared to controls .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | Lacks mercapto group; different biological activity potential |
tert-Butyl ((1S,2S)-2-amino-1-thia-cyclopentane)carbamate | C10H19NOS | Different sulfur incorporation; distinct pharmacological effects |
N-(4-hydroxyphenyl)carbamate | C10H13NO3 | Primarily used in polymer chemistry; limited biological applications |
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and thiol groups on the cyclohexane ring, which contribute to its distinctive biological activities and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl ((1R,3R,4R)-3-hydroxy-4-mercaptocyclohexyl)carbamate, and how can stereochemical integrity be preserved?
- Methodological Answer : The compound is synthesized via multi-step protocols involving key intermediates like bicyclic lactams or functionalized cyclohexane derivatives. For stereochemical control, asymmetric catalysis or chiral pool strategies are recommended. For example, the Mitsunobu reaction (using DIAD/triphenylphosphine) can preserve stereochemistry during hydroxyl group activation . Boc protection of the amine is critical to prevent side reactions; deprotection with trifluoroacetic acid (TFA) in dichloromethane is standard .
Q. How can intermediates of this compound be purified and characterized effectively?
- Methodological Answer : Use normal-phase silica gel chromatography for polar intermediates and reverse-phase HPLC for final purification. Confirm purity (>97%) via HPLC with UV detection at 210–254 nm . Structural validation requires 1H/13C NMR (e.g., δ 1.36 ppm for tert-butyl protons) and high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]+ or [M+Na]+) .
Q. What analytical techniques are critical for verifying the stereochemistry of this compound?
- Methodological Answer : X-ray crystallography using SHELX software (for single-crystal analysis) or 2D NMR (NOESY/ROESY) to confirm spatial relationships between protons. For example, coupling constants (J values) in 1H NMR can distinguish axial/equatorial substituents on the cyclohexane ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Perform thermogravimetric analysis (TGA) to detect solvent traces and differential scanning calorimetry (DSC) to identify polymorphs. Solubility tests should use standardized buffers (e.g., PBS at pH 7.4) and report temperature/pH .
Q. What strategies mitigate thiol oxidation during synthesis or storage?
- Methodological Answer : Store the compound under inert gas (N2/Ar) at –20°C with desiccants. Use reducing agents (e.g., dithiothreitol, DTT) in reaction buffers. Monitor oxidation via LC-MS for disulfide dimer formation (e.g., m/z ~2× molecular weight) .
Q. How can computational modeling optimize reaction yields in large-scale syntheses?
- Methodological Answer : Employ density functional theory (DFT) to calculate transition states for sterically hindered steps (e.g., cyclohexane ring functionalization). Molecular dynamics simulations (e.g., using AMBER or GROMACS) can predict solvent effects on reaction pathways .
Q. What are the implications of stereochemical impurities in biological activity studies?
- Methodological Answer : Even minor enantiomeric excess (ee) deviations can alter binding to bacterial ribosomes (as seen in lefamulin derivatives). Use chiral HPLC (e.g., Chiralpak AD-H column) to quantify ee. Validate bioactivity with minimum inhibitory concentration (MIC) assays against Gram-positive pathogens .
Q. How do researchers address conflicting crystallographic data for structurally similar analogs?
Properties
Molecular Formula |
C11H21NO3S |
---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3R,4R)-3-hydroxy-4-sulfanylcyclohexyl]carbamate |
InChI |
InChI=1S/C11H21NO3S/c1-11(2,3)15-10(14)12-7-4-5-9(16)8(13)6-7/h7-9,13,16H,4-6H2,1-3H3,(H,12,14)/t7-,8-,9-/m1/s1 |
InChI Key |
JYIPIAAEFGAORO-IWSPIJDZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H]([C@@H](C1)O)S |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C(C1)O)S |
Origin of Product |
United States |
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